2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H15FN6O2S and its molecular weight is 374.39. The purity is usually 95%.
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Biological Activity
The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide , often referred to as compound A , is a derivative of imidazo[2,1-c][1,2,4]triazole. This class of compounds has gained attention due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article summarizes the biological activity of compound A based on various studies and research findings.
Chemical Structure and Properties
Compound A has the following chemical structure:
Property | Value |
---|---|
Molecular Formula | C19H15F4N5OS |
Molecular Weight | 437.42 g/mol |
IUPAC Name | This compound |
CAS Number | 921788-94-5 |
Biological Activity Overview
Compound A exhibits a range of biological activities primarily attributed to its ability to interact with various biological pathways:
Anticancer Activity
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazole class show significant anticancer properties. Specifically:
- In vitro studies have demonstrated that compound A exhibits cytotoxic effects against several human cancer cell lines. For instance, it has been shown to inhibit the growth of cervical (SISO) and bladder (RT-112) cancer cell lines with IC50 values ranging from 2.38 to 3.77 µM .
- The mechanism of action involves inducing apoptosis in cancer cells, which is crucial for effective cancer treatment .
Antimicrobial Activity
The imidazo[2,1-c][1,2,4]triazole derivatives have also been noted for their antimicrobial properties:
- Compound A and its analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria . This broad-spectrum activity suggests potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of compound A is influenced by its structural features. Modifications to the fluorophenyl and isoxazole moieties can significantly alter potency and selectivity:
- Fluorine Substitution : The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may improve cellular uptake .
- Isomer Variations : Different isomers of compound A exhibit varying degrees of biological activity, indicating that slight structural changes can lead to significant pharmacological differences .
Case Studies
Several case studies have highlighted the potential therapeutic applications of compound A:
- Study on Antitumor Activity :
- Antimicrobial Efficacy :
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2S/c1-10-8-13(21-25-10)18-14(24)9-26-16-20-19-15-22(6-7-23(15)16)12-4-2-11(17)3-5-12/h2-5,8H,6-7,9H2,1H3,(H,18,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICDQFBLVXOROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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